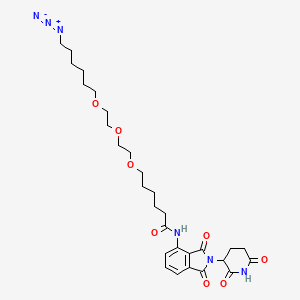
Pomalidomid-C6-PEG3-butyl-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomid-C6-PEG3-butyl-N3 is a specialized chemical compound used primarily in the field of targeted protein degradation. It is a click chemistry reagent featuring an azide group and serves as a crosslinker-E3 ligase ligand conjugate. This compound is utilized as a click-reactive protein degrader building block within PROTAC (Proteolysis Targeting Chimeras) research and as a template for the synthesis of targeted protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomid-C6-PEG3-butyl-N3 involves multiple steps, starting with the preparation of the azide-containing intermediate. The azide group is introduced through a nucleophilic substitution reaction, typically using sodium azide. The final product is obtained by coupling the azide intermediate with a butyl-PEG3 linker and Pomalidomid derivative under click chemistry conditions, often involving copper(I) catalysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated flow reactors and continuous processing techniques can enhance the efficiency and scalability of the production .
Types of Reactions:
Click Chemistry Reactions: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazole linkages.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper(I) Catalysis: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Sodium Azide:
Major Products:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Azides: Resulting from nucleophilic substitution reactions
Scientific Research Applications
Pomalidomid-C6-PEG3-butyl-N3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Pomalidomid-C6-PEG3-butyl-N3 exerts its effects through the formation of triazole linkages via click chemistry. In the context of PROTAC research, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism involves the recruitment of the proteasome, which degrades the ubiquitinated protein, thereby modulating protein levels within the cell .
Comparison with Similar Compounds
Pomalidomid-PEG6-butyl-N3: Similar in structure but with a longer PEG linker.
Pomalidomid-C6-PEG4-butyl-N3: Similar but with a different PEG linker length.
Uniqueness: Pomalidomid-C6-PEG3-butyl-N3 is unique due to its specific PEG linker length, which can influence the efficiency and selectivity of protein degradation. The choice of linker length can affect the spatial arrangement and interaction between the target protein and the E3 ligase, making this compound a valuable tool in optimizing PROTAC design .
Properties
Molecular Formula |
C29H40N6O8 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide |
InChI |
InChI=1S/C29H40N6O8/c30-34-31-14-5-1-2-6-15-41-17-19-43-20-18-42-16-7-3-4-11-24(36)32-22-10-8-9-21-26(22)29(40)35(28(21)39)23-12-13-25(37)33-27(23)38/h8-10,23H,1-7,11-20H2,(H,32,36)(H,33,37,38) |
InChI Key |
JUXLQOHNAZVQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)


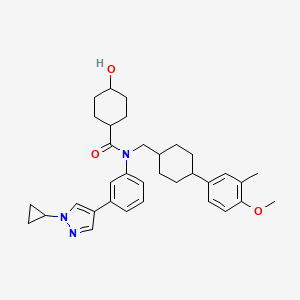
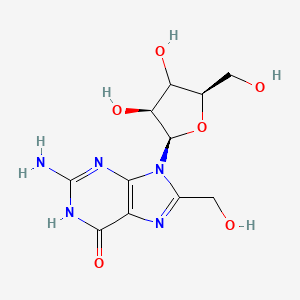
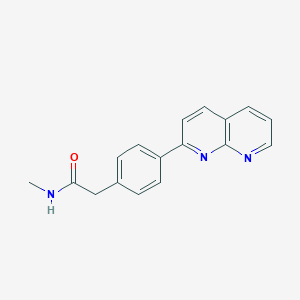
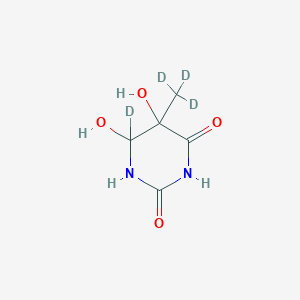

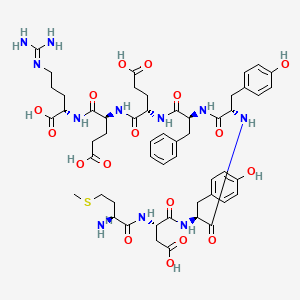
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
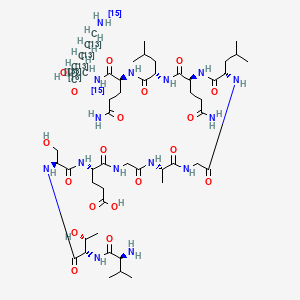
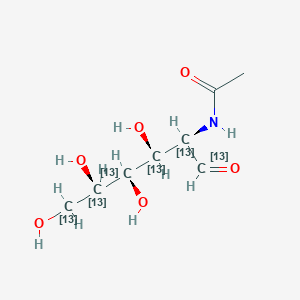

![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
